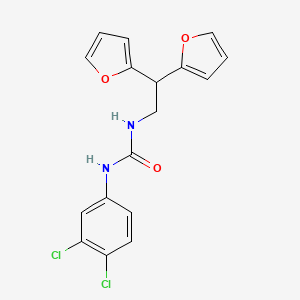
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C17H14Cl2N2O3 and its molecular weight is 365.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2-Di(furan-2-yl)ethyl)-3-(3,4-dichlorophenyl)urea, with the CAS number 2185590-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula: C17H14Cl2N2O3
- Molecular Weight: 365.21 g/mol
- Structure: The compound features a urea moiety substituted with a dichlorophenyl group and a di(furan-2-yl)ethyl group.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the dichlorophenyl group is particularly noteworthy as it has been linked to enhanced antibacterial activity. For instance, studies have shown that derivatives containing halogenated phenyl groups demonstrate improved efficacy against various bacterial strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Amphotericin B | 0.50 | Cryptococcus neoformans |
| Ciprofloxacin | ≤1 - >5 | S. aureus, E. coli |
The specific minimum inhibitory concentration (MIC) values for this compound are yet to be established in the literature but are anticipated to be competitive with existing antimicrobial agents based on structural analogies.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. For example, related compounds have shown cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The mechanism of action typically involves the induction of apoptosis in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity: The lipophilic nature of the furan substituents may enhance membrane permeability, leading to cell lysis.
- Interference with Nucleic Acid Synthesis: Some derivatives affect DNA replication and transcription processes.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
-
Antimicrobial Efficacy: A study demonstrated that phenyl-substituted ureas exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
"The presence of electron-withdrawing groups like chlorine enhances the antibacterial potency."
-
Cytotoxic Screening: Another investigation into urea derivatives indicated promising results for anticancer applications, particularly in inhibiting tumor growth in vivo.
"Compounds similar to this compound showed IC50 values indicative of strong cytotoxic effects on various cancer cell lines."
属性
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3/c18-13-6-5-11(9-14(13)19)21-17(22)20-10-12(15-3-1-7-23-15)16-4-2-8-24-16/h1-9,12H,10H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHDNHCOOBAFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














